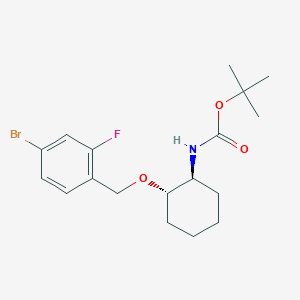
tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate: is a synthetic organic compound that features a cyclohexyl ring substituted with a tert-butyl carbamate group and a 4-bromo-2-fluorobenzyl ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: Starting with a cyclohexane derivative, the desired stereochemistry is introduced through selective reactions.
Introduction of the Benzyl Ether Group: The 4-bromo-2-fluorobenzyl group is attached to the cyclohexyl intermediate via an etherification reaction.
Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl ether moiety.
Reduction: Reduction reactions may target the bromine atom, converting it to a hydrogen or other substituents.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzaldehyde derivative, while substitution could result in a variety of functionalized benzyl ethers.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets might make it a candidate for drug development, particularly in the areas of oncology or neurology.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl ((1S,2S)-2-((4-chloro-2-fluorobenzyl)oxy)cyclohexyl)carbamate
- tert-Butyl ((1S,2S)-2-((4-bromo-2-chlorobenzyl)oxy)cyclohexyl)carbamate
- tert-Butyl ((1S,2S)-2-((4-bromo-2-methylbenzyl)oxy)cyclohexyl)carbamate
Uniqueness
The uniqueness of tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate lies in its specific substitution pattern and stereochemistry. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H25BrFNO3 |
|---|---|
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,2S)-2-[(4-bromo-2-fluorophenyl)methoxy]cyclohexyl]carbamate |
InChI |
InChI=1S/C18H25BrFNO3/c1-18(2,3)24-17(22)21-15-6-4-5-7-16(15)23-11-12-8-9-13(19)10-14(12)20/h8-10,15-16H,4-7,11H2,1-3H3,(H,21,22)/t15-,16-/m0/s1 |
Clave InChI |
QFGWGBDQJJOSHT-HOTGVXAUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1OCC2=C(C=C(C=C2)Br)F |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCCC1OCC2=C(C=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


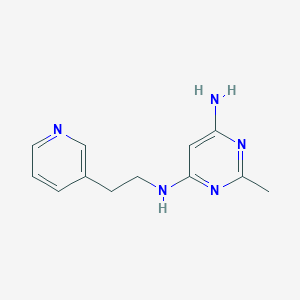

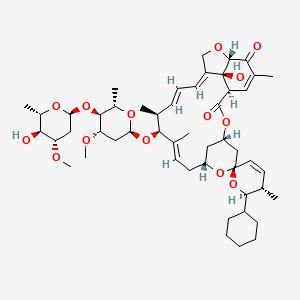
![5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-2-[2-(4-Methoxyphenyl)ethyl]-1-[2-(Morpholin-4-Yl)ethyl]-1h-Benzimidazole](/img/structure/B13436119.png)
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B13436124.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13436126.png)

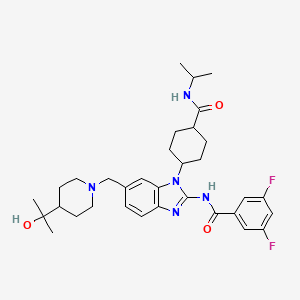
![4-[[4-[4-(4-Aminophenyl)-1-piperazinyl]phenoxy]methyl]-2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol](/img/structure/B13436144.png)
![1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone](/img/structure/B13436147.png)
![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13436155.png)
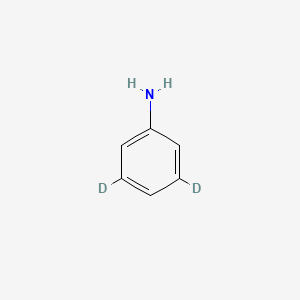
![3,3'-[(1R,2R)-1,2-Cyclohexanediylbis(iminomethylene)]bis[4-hydroxybenzoic Acid]](/img/structure/B13436178.png)
![N-Hydroxy-3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]benzenecarboximidamide](/img/structure/B13436183.png)
